molecular formula C12H14N2O6S B12707417 5-Ethoxy-1-((3-nitrophenyl)sulfonyl)-2-pyrrolidinone CAS No. 111711-56-9

5-Ethoxy-1-((3-nitrophenyl)sulfonyl)-2-pyrrolidinone

Cat. No.: B12707417
CAS No.: 111711-56-9
M. Wt: 314.32 g/mol
InChI Key: JROFIYHEFLZELH-UHFFFAOYSA-N
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Description

5-Ethoxy-1-((3-nitrophenyl)sulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31436 g/mol . This compound is characterized by the presence of an ethoxy group, a nitrophenyl sulfonyl group, and a pyrrolidinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-((3-nitrophenyl)sulfonyl)-2-pyrrolidinone typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-((3-nitrophenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

5-Ethoxy-1-((3-nitrophenyl)sulfonyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-((3-nitrophenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The nitrophenyl sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The ethoxy group and pyrrolidinone ring contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-1-((3-nitrophenyl)sulfonyl)-2-pyrrolidinone is unique due to its specific combination of functional groups and the position of the nitro group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

111711-56-9

Molecular Formula

C12H14N2O6S

Molecular Weight

314.32 g/mol

IUPAC Name

5-ethoxy-1-(3-nitrophenyl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C12H14N2O6S/c1-2-20-12-7-6-11(15)13(12)21(18,19)10-5-3-4-9(8-10)14(16)17/h3-5,8,12H,2,6-7H2,1H3

InChI Key

JROFIYHEFLZELH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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